molecular formula C6H11ClF3NO B2780524 [(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride CAS No. 2309431-93-2

[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride

Cat. No.: B2780524
CAS No.: 2309431-93-2
M. Wt: 205.61
InChI Key: ILNGHWMQQRLUJS-UYXJWNHNSA-N
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Description

[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a pyrrolidine ring substituted with a trifluoromethyl group and a methanol moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of trifluoromethylated building blocks in a cycloaddition reaction. For instance, the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions can yield trifluoromethylated pyrazoles . This approach can be adapted for the synthesis of pyrrolidine derivatives by selecting suitable starting materials and optimizing reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The use of metal catalysts, such as copper or palladium, can enhance the yield and selectivity of the desired product. Additionally, purification steps, including crystallization and chromatography, are essential to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the pyrrolidine ring can lead to the formation of different substituted pyrrolidines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield trifluoromethylated aldehydes or acids, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: Used in the development of agrochemicals and materials science for creating novel polymers and coatings.

Mechanism of Action

The mechanism of action of [(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride can be compared with other trifluoromethylated compounds, such as:

These compounds share the trifluoromethyl group, which imparts unique chemical and biological properties. this compound stands out due to its pyrrolidine ring, which can offer different reactivity and interaction profiles compared to aromatic systems.

Properties

IUPAC Name

[(2S,5R)-5-(trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-2-1-4(3-11)10-5;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNGHWMQQRLUJS-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1CO)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N[C@@H]1CO)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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